molecular formula C9H11N3O B13228117 1-(2-aminoethyl)-1H-indazol-6-ol

1-(2-aminoethyl)-1H-indazol-6-ol

Cat. No.: B13228117
M. Wt: 177.20 g/mol
InChI Key: RVQKKYXTHSVLLB-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-indazol-6-ol is a synthetic indazole derivative of significant interest in pharmacological research, particularly as an inhibitor of the 5-hydroxytryptamine receptor 2B (5-HT2B) . The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several approved drugs and clinical candidates . This compound is specifically identified as a molecular tool for probing the serotonin (5-HT) receptor system, which plays a critical role in a wide array of physiological and neurological processes . The 5-HT2B receptor subtype, a G-protein coupled receptor (GPCR), is involved in the regulation of dopamine and serotonin release, and its signaling activates a phosphatidylinositol-calcium second messenger system . Research into 5-HT2B receptor inhibitors like this compound is essential for understanding conditions such as depression, psychotic disorders, and attention deficit hyperactivity disorder (ADHD) . The compound is related to a class of potent peripherally acting 5-HT2 receptor agonists, such as the structurally similar 1-((S)-2-aminopropyl)-1H-indazol-6-ol, which have demonstrated clinical potential as ocular hypotensive agents for treating conditions like glaucoma . This highlights the value of the 6-hydroxy indazole core in developing therapeutics that target serotonergic pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminoethyl)indazol-6-ol

InChI

InChI=1S/C9H11N3O/c10-3-4-12-9-5-8(13)2-1-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2

InChI Key

RVQKKYXTHSVLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N(N=C2)CCN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1 2 Aminoethyl 1h Indazol 6 Ol

Diverse Synthetic Routes to the 1H-Indazol-6-ol Core

The construction of the 1H-indazole core is the foundational step in synthesizing the target molecule. A variety of methods have been developed, often involving the cyclization of appropriately substituted benzene (B151609) precursors.

Classic and widely utilized approaches begin with substituted anilines or other benzene derivatives that undergo cyclization to form the pyrazole (B372694) ring. chemicalbook.comcaribjscitech.com For instance, the diazotization of o-toluidines followed by ring closure is a fundamental method for producing the 1H-indazole scaffold. chemicalbook.com Another common strategy involves the condensation of ortho-halobenzaldehydes or ketones with hydrazine. chemicalbook.com More contemporary methods often employ transition-metal-catalyzed cross-coupling and amination reactions to achieve higher efficiency and broader substrate scope. nih.gov For the synthesis of a 6-hydroxy substituted indazole, these general routes would be adapted using starting materials bearing a hydroxyl group or a precursor, such as a methoxy group, at the para-position relative to the cyclization site.

Copper-Mediated and Catalytic Approaches for Indazole Formation

Copper catalysis has emerged as a powerful tool in the synthesis of N-heterocycles, including indazoles, due to its cost-effectiveness and unique reactivity. These methods often facilitate key C-N and N-N bond-forming steps.

Several copper-catalyzed systems have been reported for the construction of the indazole ring. One notable approach is the coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling and condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org Another efficient method involves the intramolecular C-N bond formation of 2-chlorobenzoic acid-N'-aryl and alkyl-hydrazides, employing low loadings of cuprous(I) iodide with L-proline as a ligand. Furthermore, copper(I) oxide nanoparticles have been utilized to catalyze a one-pot, three-component reaction between 2-halobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles. organic-chemistry.org

Table 1. Examples of Copper-Catalyzed Systems for Indazole Synthesis
Catalyst/Ligand SystemStarting MaterialsProduct TypeKey Features
CuI / L-proline2-chlorobenzohydrazides1-substituted indazol-3-onesLow catalyst loading, mild conditions
Cu(I)2-halobenzonitriles, hydrazine esters3-aminoindazolesCascade coupling-condensation process organic-chemistry.org
Cu₂O nanoparticles2-bromobenzaldehydes, primary amines, NaN₃2H-indazolesLigand-free, one-pot, three-component reaction organic-chemistry.org

Rearrangement Reactions in Indazole Synthesis

While cyclization and cross-coupling reactions are dominant, rearrangement reactions also offer pathways to the indazole core, often involving intramolecular atom or group migration. A general route involves the nitrosation of o-methylacetanilide, which is followed by rearrangement and cyclization to form the 1H-indazole ring. chemicalbook.com

A more specialized example involves a transition metal-free radical O-arylation of N-hydroxyindazoles with diaryliodonium salts, which proceeds via a sequential nih.govnih.gov-sigmatropic rearrangement. bohrium.com This cascade strategy leads to the formation of functionalized 3-(2-hydroxyaryl)indazoles. bohrium.com Although not a primary synthesis of the core itself, thermal rearrangement of a 2,7-dinitroindazole intermediate has been used as a key step in the synthesis of 3,7-dinitro-1H-indazole, demonstrating how rearrangements can be used to functionalize the indazole ring system. chim.it

Analogous reactions in related heterocyclic syntheses, such as the Fischer indole (B1671886) synthesis, which involves a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate, provide a conceptual basis for designing similar pathways to indazoles. wikipedia.orgorganic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. For indazole synthesis, a copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide has been developed to produce 2H-indazoles. organic-chemistry.org In this process, the copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds, demonstrating a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org Such strategies streamline the synthetic process, avoiding the isolation of intermediates and reducing waste.

Functionalization Strategies for the Aminoethyl and Hydroxyl Moieties

Once the 1H-indazol-6-ol core is synthesized, the introduction and subsequent modification of the aminoethyl and hydroxyl groups are key steps. The N-1 position of the indazole ring is typically alkylated to introduce the desired side chain. nih.gov The choice of base and solvent is critical for controlling the regioselectivity of this alkylation, as reaction can occur at either the N-1 or N-2 position. nih.govresearchgate.net Using sodium hydride in tetrahydrofuran, for example, often favors N-1 alkylation. nih.gov To introduce the 1-(2-aminoethyl) group, a common strategy is to use a protected electrophile, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

The 6-hydroxyl and the primary amino group on the side chain are versatile functional handles for creating a diverse library of analogues.

Hydroxyl Moiety : The phenolic hydroxyl group can undergo standard functionalization reactions. It can be O-alkylated to form ethers or acylated to form esters. These modifications can alter the compound's solubility, hydrogen bonding capacity, and electronic properties.

Aminoethyl Moiety : The primary amine is a nucleophilic center that can be readily functionalized. It can be acylated to form amides, undergo reductive amination with aldehydes or ketones to form secondary amines, or be used in coupling reactions to introduce more complex substituents. nih.gov

Stereoselective Synthesis of 1-(2-aminoethyl)-1H-indazol-6-ol Analogues

While this compound itself is achiral, the synthesis of analogues with stereocenters is a significant area of research. Stereoselective synthesis allows for the preparation of specific enantiomers or diastereomers, which is crucial as the biological activity of chiral molecules often resides in a single stereoisomer.

A key strategy for achieving stereoselectivity is the use of asymmetric catalysis. Recently, a highly C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis has been reported to efficiently prepare C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.govmit.edupnrjournal.com This method employs an "umpolung" strategy where the indazole acts as an electrophile rather than the conventional nucleophile. mit.edu Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity. mit.eduelsevierpure.com

Such catalytic systems can be adapted to create analogues of this compound with chiral centers on the side chain or on substituents attached to the indazole core.

Generation and Characterization of Indazole Derivatives and Analogues

The synthetic methodologies described enable the generation of a wide array of indazole derivatives. The structural integrity and purity of these synthesized compounds are confirmed through a combination of spectroscopic and analytical techniques. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. nih.gov The chemical shifts and coupling constants of protons on the indazole ring are diagnostic for the substitution pattern. For instance, NMR is particularly useful for distinguishing between N-1 and N-2 isomers. nih.govipb.pt

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. mdpi.com For example, the N-H stretch of the indazole ring, C=O stretches in amide or ester derivatives, and O-H stretches from the hydroxyl group give characteristic absorption bands. mdpi.comtandfonline.com

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound. nih.gov

Table 2. Spectroscopic Data for Characterization of Indazole Derivatives
TechniqueObserved FeatureSignificance
¹H NMRSignals for aromatic protons between 6.5–8.3 ppm; NH proton signal >9 ppm mdpi.comConfirms the indazole core and substitution pattern.
¹³C NMRDistinct signals for aromatic carbons (110–157 ppm) and side-chain carbons mdpi.comElucidates the carbon skeleton of the molecule.
IR SpectroscopyCharacteristic N-H stretching vibrations (~3400 cm⁻¹); C-H aromatic stretches (2800–3050 cm⁻¹) mdpi.comIdentifies key functional groups present in the molecule.
Mass SpectrometryMolecular ion peak [M]⁺ or [M+H]⁺; characteristic fragmentation patterns researchgate.netnih.govConfirms molecular weight and provides structural clues.

Mechanistic Elucidation of 1 2 Aminoethyl 1h Indazol 6 Ol Activity

Cellular Signaling Pathway Modulation by 1-(2-aminoethyl)-1H-indazol-6-ol

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in various physiological processes. They are activated by a wide range of ligands, including hormones, neurotransmitters, and synthetic compounds. The activation of GPCRs initiates intracellular signaling cascades that ultimately lead to a cellular response.

While direct studies on this compound are limited, a closely related analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , has been identified as a potent agonist of the serotonin (B10506) 5-HT2 receptors, which are a class of GPCRs. This compound demonstrated high selectivity for the 5-HT2 receptors over other serotonergic receptor subtypes. The agonistic activity at these receptors suggests that the indazole core structure is a viable scaffold for interacting with and modulating GPCRs. It is plausible that this compound may also interact with one or more GPCRs, although its specific targets and the nature of this interaction (agonist or antagonist) remain to be determined.

Furthermore, other indazole derivatives have been shown to act as inhibitors of G protein-coupled receptor kinase 2 (GRK2), an enzyme involved in the desensitization of GPCRs. This suggests that the indazole moiety can interact with key components of the GPCR signaling machinery.

The activation of certain GPCRs, such as the 5-HT2A receptor, is known to couple to the Gq/11 family of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration acts as a second messenger, triggering a variety of downstream cellular responses.

Given the potent 5-HT2 receptor agonism of the related compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol, it is hypothesized that this compound, if it targets similar receptors, could also modulate the PLC/Ca2+ signaling pathway. However, direct experimental evidence confirming this for this compound is currently lacking.

Enzyme Modulation and Inhibition Kinetics

The indazole scaffold is present in a number of compounds that have been shown to modulate the activity of various enzymes. For instance, certain 1H-indazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation. These derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines.

The study of enzyme kinetics is essential for understanding how a compound interacts with its target enzyme. This includes determining parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For this compound, specific data on enzyme modulation and detailed inhibition kinetics are not yet available in the scientific literature. Future research in this area would be crucial to fully characterize its pharmacological profile.

Influence on Cellular Processes (e.g., Proliferation, Apoptosis) in Model Systems

The modulation of signaling pathways and enzymes by indazole derivatives often translates into significant effects on cellular processes such as proliferation and apoptosis (programmed cell death). Studies on various 3-amino-1H-indazole derivatives have shown that they can inhibit the proliferation of cancer cells and induce apoptosis. For example, one such derivative was found to cause G2/M cell cycle arrest and induce apoptosis by regulating the expression of proteins such as Cyclin B1, BAD, and Bcl-xL in HGC-27 cells.

While these findings highlight the potential of the indazole core structure to influence fundamental cellular processes, specific studies on the effects of this compound on cell proliferation and apoptosis in various model systems are needed to confirm its specific activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Indazole Ring Modifications on Biological Activity

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for a multitude of biologically active compounds. nih.govresearchgate.netnih.gov Its significance stems from its bicyclic, electron-rich nature and its ability to act as a bioisostere for endogenous structures like the indole (B1671886) ring of tryptophan. nih.gov The tautomeric form is critical, with the 1H-indazole being more thermodynamically stable and thus the predominant form in many active pharmaceutical ingredients. nih.govnih.gov

Modifications to the indazole ring system have a profound impact on biological activity. Structure-activity relationship (SAR) studies on various indazole series have demonstrated that substitutions at different positions are crucial for potency and selectivity. For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase (IDO1), the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to play a vital role in inhibitory activity. nih.gov Similarly, for glucagon (B607659) receptor antagonists, the presence of aryl groups at the C3 and C6 positions of the indazole core was determined to be critical for their inhibitory effects. nih.gov

The nitrogen at the N1 position is a common point for substitution, often with alkyl or aryl groups, which can significantly influence the compound's properties. ohiolink.edu For example, a series of N-methyl-3-aryl indazoles showed significant in-vitro antimicrobial activity. nih.gov The nature of the substituent at N1 can also dictate the orientation of the molecule within a receptor's binding pocket, affecting affinity and downstream signaling. The indazole nucleus is a key component in numerous approved drugs, highlighting its importance as a privileged scaffold in drug discovery. nih.govnih.gov

A variety of indazole derivatives have been synthesized that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net This versatility underscores the importance of the indazole ring as a foundational element for therapeutic agents. researchgate.net

Table 1: Examples of Biologically Active Indazole-Based Compounds

Compound Name Biological Target/Activity Reference
Niraparib Anticancer (PARP inhibitor) nih.gov
Pazopanib Anticancer (Tyrosine kinase inhibitor) nih.gov
Bindarit Anti-inflammatory (CCL2 inhibitor) nih.gov
CFI-400945 Anticancer (PLK4 inhibitor) nih.govsemanticscholar.org

Role of the Aminoethyl Side Chain Substitutions on Target Affinity and Selectivity

The aminoethyl side chain at the N1 position of the indazole ring is a critical determinant of target affinity and selectivity. Modifications to this chain can drastically alter the pharmacological profile of the compound. A key example is seen in the development of serotonin (B10506) 5-HT₂ receptor agonists for ocular applications. nih.gov

A series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized, representing a modification of the parent aminoethyl structure by adding a methyl group to the alpha-carbon of the side chain. nih.gov This seemingly small modification led to the identification of 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT₂ receptor agonist. nih.gov This highlights that even minor alkyl substitutions on the side chain can significantly enhance potency.

Furthermore, functionalization of the terminal amino group can modulate affinity and functional activity. nih.gov In other, related series of compounds, derivatization of the amino group with different moieties, such as sulfonamides, has been shown to significantly improve receptor affinity. nih.gov Studies on ROCK-II inhibitors based on indazole piperazine (B1678402) and piperidine (B6355638) scaffolds also underscore the importance of the amino-containing side chain. The 2-amino substituted analogs in these series were found to be potent inhibitors, though some also showed off-target activity, indicating that the nature of the side chain is key to achieving selectivity. researchgate.net

The length and flexibility of the side chain are also important factors. The ethyl linker provides a specific spatial orientation for the terminal amine, allowing it to engage with key interaction points in the receptor binding pocket. Altering this linker length or its conformational flexibility would be expected to impact binding affinity.

Influence of Hydroxyl Group Modifications on Receptor Interactions

The hydroxyl group at the 6-position of the indazole ring plays a pivotal role in receptor interactions, primarily by acting as a hydrogen bond donor and/or acceptor. nih.gov The high potency of 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a 5-HT₂ receptor agonist is intrinsically linked to the presence of this phenolic hydroxyl group. nih.gov

In many receptor-ligand interactions, hydroxyl groups form crucial polar contacts with amino acid residues such as serine, threonine, or histidine in the binding pocket. nih.govelifesciences.org For example, studies on cannabinoid receptor ligands have shown that a hydroxyl group can form strong polar interactions with serine residues (e.g., S3837.39), and mutating this residue can decrease ligand affinity by orders of magnitude. elifesciences.org The introduction of a hydroxyl group can increase hydrogen bonding interactions, which may reduce the intermolecular binding energy and thereby increase inhibitory activity or agonist potency. nih.gov

Conversely, modification or derivatization of this hydroxyl group can lead to a significant loss of activity. nih.gov Functionalization of a key hydroxyl group in one series of hybrid dopamine (B1211576) D2/D3 receptor ligands resulted in a loss of agonist potency, demonstrating that the free hydroxyl is essential for the desired biological effect. nih.gov This suggests that the 6-hydroxyl group of 1-(2-aminoethyl)-1H-indazol-6-ol is likely a critical anchoring point within its target receptor, and its modification would be detrimental to affinity and efficacy.

Stereochemical Implications in Biological Activity

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule can have profound implications for its activity. The activity of analogs of this compound is highly dependent on stereochemistry.

The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent, peripherally acting 5-HT₂ receptor agonist. nih.gov The designation "(S)" refers to the specific stereochemical configuration at the chiral center on the aminopropyl side chain. This explicitly demonstrates that the biological activity is stereospecific, with the (S)-enantiomer being the more active form. The (R)-enantiomer would be expected to have significantly lower potency, a common phenomenon for chiral drugs.

This stereoselectivity is also observed in other classes of indazole derivatives. For example, the Polo-like kinase 4 (PLK4) inhibitory activity of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives is dependent on their specific (1R,2S) configuration. nih.govsemanticscholar.org This arises because only one enantiomer can achieve the optimal three-dimensional orientation required to fit precisely into the chiral binding site of the target protein. The "inactive" enantiomer, while chemically identical in constitution, cannot form the same critical interactions and thus exhibits lower or no activity.

Table 2: Stereochemistry and Biological Activity

Compound Stereochemistry Biological Activity Reference
1-(2-aminopropyl)-1H-indazol-6-ol (S)-enantiomer Potent 5-HT₂ receptor agonist nih.gov
2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives (1R,2S) Potent PLK4 inhibitors nih.govsemanticscholar.org

Strategic Simplification and Elaboration of Molecular Structure

The development of potent and selective indazole-based compounds often involves strategic simplification or elaboration of a lead molecule. The discovery of 1-((S)-2-aminopropyl)-1H-indazol-6-ol is an example of strategic molecular design, evolving from earlier tryptamine (B22526) analogues that suffered from poor solution stability and undesirable central nervous system activity. nih.gov Replacing the indole core of tryptamine with the more stable 1H-indazole scaffold was a key strategic elaboration to improve drug-like properties. nih.gov

Other research efforts explicitly employ these strategies. For instance, novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors were designed by simplifying the indazole structure to its core essentials for derivatization. nih.gov Conversely, fragment-based drug design and subsequent fragment growth or linking are common elaboration strategies. nih.gov In one study, N-(1H-indazol-6-yl)benzenesulfonamide was chosen as a core structure, and a series of highly effective PLK4 inhibitors were synthesized using structural simplification and fragment growth methodologies. nih.gov

Scaffold hopping is another powerful strategy where the core molecular framework is replaced by a different one (a bioisostere) while retaining similar biological activity. This led to the discovery of novel indazole-based glucagon receptor antagonists from known leads with different core structures. nih.gov These approaches allow medicinal chemists to navigate away from problematic structural motifs, optimize pharmacokinetic properties, and discover novel intellectual property.

Correlating Structural Features with Preclinical Pharmacological Profiles

Its structure as a potent 5-HT₂ receptor agonist with high selectivity over other receptor subtypes directly correlates with its preclinical efficacy in potently lowering intraocular pressure in monkeys. nih.gov Furthermore, the compound was designed to be peripherally acting, and its structure leads to a profile with a lack of centrally mediated effects. nih.gov A crucial structure-property relationship for this compound is its significantly greater solution stability compared to the alpha-methyl-5-hydroxytryptamine from which the general structure was derived, a direct result of replacing the less stable indole with the indazole ring. nih.gov

In other indazole series, specific structural features have been correlated with pharmacokinetic properties. For example, in a series of ROCK-II inhibitors, the introduction of a 2-amino group on the side chain led to potent inhibition but, in many cases, also resulted in modest to potent inhibition of the metabolic enzyme CYP3A4. researchgate.net Further optimization led to compounds with strong selectivity for ROCK-II over CYP3A4, but these often had high clearance, making their in vivo utility challenging. researchgate.net This demonstrates the delicate balance required in modifying a structure to optimize both the desired pharmacology (potency, selectivity) and the necessary pharmacokinetic properties (metabolic stability, clearance) for a successful preclinical candidate.

Preclinical Pharmacological Evaluation in Model Systems

In Vitro Functional Characterization (Cell-Based Assays)

No publicly available data were found regarding the in vitro functional characterization of 1-(2-aminoethyl)-1H-indazol-6-ol.

Agonist and Antagonist Functional Potency Determination (e.g., EC50, IC50, Emax)

Information on the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and maximum effect (Emax) for this compound at any biological target is not available in the reviewed literature.

Ligand Dependency and Receptor Internalization Studies

There are no published studies on the ligand dependency or the ability of this compound to induce receptor internalization.

In Vivo Studies in Non-Human Animal Models

No data from in vivo studies in non-human animal models for this compound have been reported in the scientific literature.

Assessment of Pharmacological Effects in Disease Models (e.g., Ocular Hypertension, Obsessive Compulsive Disorder, Obesity)

There is no available research detailing the assessment of the pharmacological effects of this compound in animal models of ocular hypertension, obsessive-compulsive disorder, or obesity.

Evaluation of Peripherally Acting Receptor Agonism

Studies evaluating the peripherally acting receptor agonism of this compound have not been published.

Computational and in Silico Approaches in the Study of 1 2 Aminoethyl 1h Indazol 6 Ol

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-(2-aminoethyl)-1H-indazol-6-ol, docking studies would be crucial to investigate its binding affinity and mode of interaction with potential biological targets, such as the serotonin (B10506) 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C).

The process involves preparing the three-dimensional structure of the ligand, this compound, and the crystal structures of the target receptors. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor. For instance, the hydroxyl group on the indazole ring and the primary amine of the ethylamino side chain are likely to serve as key hydrogen bond donors or acceptors. These studies are instrumental in rationalizing the compound's potency and selectivity for different receptor subtypes. researchgate.net

Table 1: Hypothetical Molecular Docking Results of this compound with 5-HT Receptor Subtypes

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
5-HT2A Receptor-8.5Asp155, Ser242, Phe339Hydrogen Bond, Hydrophobic
5-HT2B Receptor-7.9Asp135, Ser139, Trp337Hydrogen Bond, Pi-Pi Stacking
5-HT2C Receptor-8.2Asp156, Ser243, Tyr359Hydrogen Bond, Hydrophobic

Note: This data is hypothetical and for illustrative purposes to show the potential application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for indazole derivatives like this compound, a dataset of structurally related compounds with experimentally determined potencies against a specific target (e.g., 5-HT2A receptor) is required. acs.org

Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with activity. Such a model can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. acs.org

Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For this compound and its analogs, a pharmacophore model might include features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a positive ionizable feature, corresponding to the key interaction points within the receptor's binding site. This model serves as a 3D query to screen large virtual libraries for novel chemical scaffolds that could also exhibit the desired biological activity.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound-receptor complex would simulate the movements of every atom in the system over time, providing insights into the stability of the binding pose and the flexibility of the receptor.

By analyzing the trajectory of the simulation, researchers can assess the persistence of key interactions observed in docking, study the role of water molecules in the binding site, and calculate more accurate binding free energies. Conformational analysis of the ligand itself is also critical. Understanding the low-energy conformations of this compound in solution helps determine the energetic cost of adopting the specific "bioactive" conformation required for receptor binding.

Predictive Modeling for Preclinical ADME Properties

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME models are widely used to predict these properties before a compound is even synthesized, saving significant time and resources. researchgate.netasianpubs.org For this compound, various computational tools can predict its drug-likeness and potential liabilities. mdpi.comnih.gov

These predictions are based on models built from large datasets of experimental data. Key parameters include lipophilicity (LogP), aqueous solubility, human intestinal absorption, blood-brain barrier penetration, and potential for inhibition of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Early prediction of poor ADME properties allows for structural modifications to improve the compound's pharmacokinetic profile. nih.gov

Table 2: Predicted Preclinical ADME Properties for this compound

ADME PropertyPredicted ValueMethod/Tool
Molecular Weight191.23 g/mol Calculation
LogP (o/w)1.35Consensus Model
Aqueous SolubilityHighIn silico Model
Human Intestinal AbsorptionHighIn silico Model
Blood-Brain Barrier (BBB) PermeationLow to ModerateIn silico Model
CYP2D6 InhibitionLow ProbabilityIn silico Model
CYP3A4 InhibitionLow ProbabilityIn silico Model

Note: This data is illustrative and based on typical outputs from preclinical ADME prediction software.

Artificial Intelligence and Machine Learning Applications in Lead Optimization

Generative AI models, for instance, can design novel molecules from scratch that are optimized for multiple properties simultaneously, such as high potency, selectivity, and good ADME characteristics. drugtargetreview.com By training on existing data of known 5-HT receptor agonists and their properties, these models can explore the relevant chemical space and propose new indazole derivatives with a higher probability of success. This data-driven approach accelerates the design-make-test-analyze cycle, enabling a more efficient path toward identifying a clinical candidate. preprints.org

Medicinal Chemistry Strategies and Lead Optimization for 1 2 Aminoethyl 1h Indazol 6 Ol Analogues

Rational Drug Design Principles

Rational drug design for indazole-based compounds leverages structural information of the target protein to guide the synthesis of potent and selective inhibitors. nih.govtandfonline.com This approach involves identifying key interactions between the indazole scaffold and the target's active site, which can be elucidated through techniques like X-ray crystallography and molecular docking. nih.govnih.gov

For instance, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole moiety was identified as a crucial hinge-binder, forming hydrogen bonds with specific residues in the kinase domain. tandfonline.com Structure-based design and computational analysis have also been instrumental in developing 1H-indazole analogues as selective EGFR inhibitors. nih.gov By understanding these molecular interactions, chemists can strategically modify the indazole ring and its substituents to enhance binding affinity and selectivity. nih.govnih.gov

Key principles in the rational design of indazole analogues include:

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how different substituents on the indazole ring influence biological activity. For example, in a series of indazole-based diarylurea derivatives, SAR analysis revealed that the N position of a central pyridine (B92270) ring played a critical role in antiproliferative activity. nih.gov Similarly, for selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It allows for the visualization of binding modes and helps in prioritizing which analogues to synthesize. nih.govnih.gov For example, docking studies guided the optimization of indazole-based AXL kinase inhibitors. nih.gov

Fragment-Based Drug Discovery (FBDD): This method involves screening low-molecular-weight fragments to identify those that bind to the target. nih.govresearchgate.net These "hits" are then grown or linked together to create more potent lead compounds. researchgate.net FBDD has been successfully applied to discover indazole-based inhibitors for targets like AXL kinase and ubiquitin specific protease 7 (USP7). nih.govnih.gov

Hit-to-Lead and Lead Optimization Methodologies

The journey from an initial "hit" compound to a "lead" compound and ultimately to a drug candidate involves a multi-step optimization process. upmbiomedicals.com

Hit-to-Lead (H2L): Following high-throughput screening (HTS) or fragment-based screening, initial hits are identified. researchgate.netupmbiomedicals.com The H2L phase focuses on improving the potency and selectivity of these hits. upmbiomedicals.com For indazole derivatives, this often involves:

Scaffold Hopping and Modification: Replacing or modifying the core indazole structure to improve properties. For example, a new oxazole (B20620) scaffold showing promise in HIV-1 inhibition was discovered through scaffold modification of an initial hit. nih.gov

Systematic SAR Exploration: Synthesizing a library of analogues with variations at different positions of the indazole ring to systematically explore the SAR. nih.govnih.gov This was demonstrated in the optimization of 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors, where substitution at the C6 position was key to improving potency and selectivity. drugbank.com

Lead Optimization: Once a promising lead compound is identified, the lead optimization phase aims to fine-tune its properties to create a viable drug candidate. upmbiomedicals.com This includes enhancing potency, selectivity, and metabolic stability, while minimizing off-target effects and toxicity. upmbiomedicals.com For indazole analogues, key strategies include:

Structure-Guided Design: Utilizing co-crystal structures of the lead compound bound to its target to make rational modifications. nih.govnih.gov

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. acs.org For example, replacing a methoxyphenol headgroup with a benzimidazole (B57391) was explored to mitigate metabolic liabilities. acs.orgacs.org

Introduction of Specific Moieties: Incorporating groups that can form additional favorable interactions with the target. For instance, the addition of a hydroxymethyl triazole moiety to a 3-(indol-2-yl)indazole inhibitor of Chek1 resulted in a significant increase in potency. drugbank.com

Development of Improved Chemical Entities with Enhanced Target Selectivity and Potency

A primary goal of medicinal chemistry is to develop chemical entities with high potency against the intended target and minimal activity against other related targets, a property known as selectivity. pnrjournal.com For indazole derivatives, several strategies have proven effective in achieving this.

The introduction of specific substituents at various positions of the indazole ring has been a fruitful approach. For example, in the development of inhibitors for the epidermal growth factor receptor (EGFR), specific substitutions on the 1H-indazole ring led to compounds with strong potency against mutant forms of the enzyme. mdpi.com Similarly, the development of 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT2 receptor agonist demonstrated high selectivity over other serotonin (B10506) receptor subtypes. nih.gov

Structure-guided design has been instrumental in enhancing both potency and selectivity. By analyzing the crystal structure of an analogue complexed with its target, researchers can identify opportunities for modifications that will improve binding to the desired target while avoiding interactions with off-targets. nih.govnih.gov This approach was successfully used to develop potent and selective inhibitors of AXL kinase and CDK8. nih.govnih.gov

The following table summarizes examples of how modifications to the indazole scaffold have led to improved potency and selectivity.

Target Lead Compound Modification Outcome
Chek1 Kinase Introduction of amides and heteroaryl groups at the C6 position of the 3-(indol-2-yl)indazole ring. drugbank.comImproved potency and selectivity over Cdk7. drugbank.com
EGFR Systematic optimization of 1H-indazole analogues based on structure-based design. nih.govIdentification of a highly active compound against the L858R/T790M double mutant of EGFR. nih.govmdpi.com
FLT3 Incorporation of an indazole moiety as a hinge binder in benzimidazole derivatives. tandfonline.comPotent and selective inhibitors against FLT3 and its drug-resistant mutants. tandfonline.com
5-HT2 Receptors Synthesis of 1-(2-aminopropyl)-1H-indazole analogues. nih.govIdentification of a potent and highly selective 5-HT2 receptor agonist. nih.gov

Strategies for Modulating Preclinical Pharmacokinetic Profiles

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. plos.org For indazole derivatives, several strategies are employed to optimize these properties.

Improving Solubility: Poor aqueous solubility can limit a drug's absorption. nih.gov Modifications to the indazole scaffold can enhance solubility. For example, incorporating a pyrrolidin-1-yl)ethyl)-carboxamide group into an indazole-based diarylurea derivative improved its solubility. nih.gov

Modulating Metabolic Stability: The metabolism of a drug can affect its half-life and potential for drug-drug interactions. acs.org Strategies to improve metabolic stability include blocking sites of metabolism by introducing metabolically robust groups or using bioisosteric replacements to remove metabolically liable moieties. acs.orgacs.org

Controlling Permeability: A drug's ability to cross cell membranes is crucial for reaching its target. Lipophilicity plays a key role here, and it can be fine-tuned by adding or removing lipophilic or hydrophilic groups from the indazole structure. acs.org

In Silico ADMET Prediction: Computational tools are increasingly used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds early in the drug discovery process. plos.orgnih.gov This allows chemists to prioritize compounds with more favorable predicted pharmacokinetic profiles for synthesis and further testing. nih.gov

Exploration of Prodrug Strategies for Indazole Derivatives

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through enzymatic or chemical transformation. nih.govnih.gov This approach can be used to overcome various challenges, including poor solubility, low bioavailability, and off-target toxicity. nih.gov

For indazole derivatives, which can suffer from poor aqueous solubility, prodrug strategies have been explored to improve their physicochemical properties. nih.gov One approach involves attaching a promoiety, such as an N-acyloxymethyl group, to the indazole core. This can increase aqueous solubility and allow for enzymatic hydrolysis to release the active drug. nih.gov

For example, to address the poor solubility of a potent HIV-1 inhibitor with an oxazole-indazole scaffold, N-acyloxymethyl analogues were developed as potential prodrugs. nih.gov These prodrugs demonstrated increased aqueous solubility and were susceptible to enzymatic cleavage, suggesting this is a viable strategy for improving the drug-like properties of indazole derivatives. nih.gov Another strategy involves using glucuronic acid as a water-soluble moiety, which can be linked to the parent drug via a spacer that allows for enzymatic cleavage and release of the active compound. nih.gov

Future Research Directions and Unexplored Avenues for 1 2 Aminoethyl 1h Indazol 6 Ol Research

Elucidation of Broader Biological Activities and Therapeutic Potential in Preclinical Contexts

While initial studies on close analogs of 1-(2-aminoethyl)-1H-indazol-6-ol have provided a starting point, its full biological activity spectrum remains largely uncharted. A closely related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , was identified as a potent and selective 5-HT2 receptor agonist with potential applications in treating ocular hypertension. nih.gov This finding suggests that this compound may also possess activity at serotonin (B10506) receptors, but its precise profile and therapeutic implications warrant a comprehensive investigation.

Beyond this initial lead, the broader family of indazole derivatives exhibits a remarkable diversity of biological effects, suggesting numerous unexplored avenues for this compound. researchgate.netresearchgate.net Many indazole-containing molecules have been developed as potent kinase inhibitors for cancer therapy, such as Pazopanib , which targets multiple tyrosine kinases. nih.gov The structural motif is prevalent in compounds designed to combat a range of diseases, highlighting its versatility. nih.gov Future preclinical studies should therefore systematically screen this compound against a wide panel of biological targets and disease models.

Key areas for investigation include:

Oncology : Given that many indazole derivatives show significant anti-cancer activity, the anti-proliferative effects of this compound should be evaluated against various cancer cell lines. nih.govmdpi.com Mechanistic studies could explore its potential to inhibit key cancer-related pathways, such as those regulated by protein kinases or Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Inflammation and Immunology : The indazole scaffold is present in molecules with anti-inflammatory properties. researchgate.netresearchgate.net Research could probe the ability of this compound to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase or affecting cytokine production.

Neurodegenerative Diseases : Considering the activity of its analog on serotonin receptors, exploring its potential effects on other central nervous system targets relevant to neurodegenerative conditions could be a fruitful area of research. nih.gov

Potential Therapeutic AreaRationale Based on Indazole ScaffoldKey Research Questions for this compound
Oncology Many indazole derivatives are kinase inhibitors and anti-cancer agents. nih.govnih.govDoes it inhibit cancer cell proliferation? Does it target kinases or other cancer-related proteins like IDO1?
Ocular Hypertension A close analog is a potent 5-HT2 receptor agonist with ocular hypotensive activity. nih.govWhat is its activity profile at 5-HT receptor subtypes? Does it lower intraocular pressure in relevant models?
Inflammatory Diseases The indazole nucleus is a common feature in anti-inflammatory compounds. researchgate.netCan it modulate the production of inflammatory mediators? Does it show efficacy in preclinical models of arthritis or other inflammatory conditions?
Neuroscience Activity at serotonin receptors suggests potential for CNS applications. nih.govDoes it cross the blood-brain barrier? Does it modulate neurotransmitter systems implicated in neurological disorders?

Application of Advanced Chemical Biology Tools for Target Validation

Identifying the precise molecular target(s) of a compound is a critical step in drug discovery, providing a mechanistic foundation for its biological effects. nih.govnih.gov For this compound, moving beyond phenotypic screening to definitive target validation is essential. Advanced chemical biology tools offer powerful strategies for this purpose, enabling the identification of direct binding partners and the elucidation of the mechanism of action in a cellular context. researchgate.net

Future research should employ a combination of these cutting-edge techniques:

Affinity-Based and Activity-Based Proteomics : Chemoproteomic approaches can map the interaction landscape of a small molecule across the entire proteome. researchgate.net This involves creating a probe version of this compound to pull down its binding partners from cell lysates for identification by mass spectrometry.

Covalent Inhibitor and Probe Development : If a suitable reactive site exists on a target protein, designing a covalent version of this compound can create a highly specific tool for target validation. nih.govmdpi.com This "mutate and conjugate" approach, combining site-directed mutagenesis with electrophilic fragments, can rapidly identify selective small molecule ligands for a protein of interest. nih.gov The development of targeted covalent inhibitors often involves various "warheads" designed to react with specific amino acid residues like cysteine. mdpi.commdpi.com

Thermal Proteome Profiling (TPP) : This method assesses changes in protein thermal stability across the proteome upon ligand binding. It does not require modification of the compound and can identify direct and indirect targets in living cells.

Computational Approaches : In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict potential binding sites and interactions, guiding the design of wet lab experiments. researchgate.net

Chemical Biology ToolPrinciple of OperationApplication for this compound
Chemical Probes Small molecules that bind specific targets to study cellular activities. researchgate.netSynthesis of a tagged or clickable version to identify binding partners via affinity purification. worldpreclinicalcongress.com
Covalent Targeting Irreversible binding to a target protein, often via an electrophilic "warhead". mdpi.commdpi.comDesign of a covalent analog to permanently label the target protein, confirming engagement and enabling downstream analysis.
Thermal Proteome Profiling Ligand binding alters the thermal stability of a target protein, which can be measured proteome-wide.Identification of direct targets in live cells without chemical modification of the compound.
Genetic Interaction Mapping Combining chemical treatment with genetic perturbations (e.g., CRISPR screens) to identify genes that modify the compound's effect.Uncovering pathways and potential resistance mechanisms related to the compound's activity.
Proteolysis Targeting (e.g., DARTS) Ligand binding can protect a target protein from protease degradation. nih.govIdentifying target proteins by observing their altered susceptibility to proteolysis in the presence of the compound.

Novel Synthetic Methodologies for Complex Indazole Architectures

The ability to efficiently synthesize a diverse library of analogs is crucial for optimizing lead compounds and exploring structure-activity relationships (SAR). While classical methods for indazole synthesis exist, recent years have seen the development of more advanced and efficient methodologies. nih.govresearchgate.net Applying these novel techniques to this compound and its derivatives could accelerate the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic research should focus on:

Transition-Metal-Catalyzed Reactions : Modern synthetic chemistry has been revolutionized by transition-metal catalysis. nih.gov Techniques like palladium-catalyzed Suzuki coupling are already used to modify the indazole core, for example, by introducing different aromatic groups at various positions. nih.govmdpi.com More advanced methods, such as C-H activation/annulation sequences, offer highly efficient and atom-economical routes to construct complex indazole scaffolds from simpler precursors. nih.gov

Green Chemistry Approaches : Developing environmentally friendly synthetic routes is a growing priority. This includes using less hazardous reagents, eliminating metal catalysts where possible, and optimizing reaction conditions to reduce energy consumption and waste. researchgate.net

Combinatorial and Library Synthesis : Employing modern synthetic strategies to create a focused library of analogs of this compound would be invaluable. Modifications could be systematically introduced to the aminoethyl side chain, the indazole core, and the 6-ol position to probe their impact on biological activity.

Synthetic MethodologyDescriptionPotential Application to Indazole Synthesis
Transition-Metal C-H Activation/Annulation A powerful and atom-economical method for forming complex cyclic structures directly from C-H bonds. nih.govOne-step construction of functionalized indazole derivatives from readily available starting materials.
Suzuki and Buchwald-Hartwig Coupling Palladium-catalyzed cross-coupling reactions that form carbon-carbon or carbon-nitrogen bonds, respectively. researchgate.netaustinpublishinggroup.comIntroducing a wide variety of substituents onto the indazole ring to build diverse chemical libraries for SAR studies. mdpi.com
Metal-Free Synthesis Methods that avoid the use of heavy metal catalysts, often relying on intramolecular C-N bond formation or other cyclization strategies. nih.govDeveloping more cost-effective and environmentally friendly ("greener") routes to this compound and its derivatives. researchgate.net
Photoredox Catalysis Uses light to drive chemical reactions, enabling unique transformations under mild conditions.Accessing novel indazole architectures and functional group transformations that are challenging with traditional thermal methods.

Integration of Multi-Omics Data in Preclinical Efficacy Studies

To fully understand the biological impact of this compound, research must move beyond single-endpoint assays. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, system-level view of a compound's effects on cellular networks. mdpi.comresearchgate.net This approach is particularly powerful for elucidating mechanisms of action, identifying biomarkers of response, and uncovering potential resistance pathways. nih.govnih.gov

A future-forward research program would involve:

Systems-Level Profiling : Treating relevant cell models (e.g., cancer cells or neuronal cells) with this compound and performing a time-course analysis of the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome.

Integrative Data Analysis : Using sophisticated bioinformatics and machine learning algorithms to integrate these different data layers. nih.govoncodaily.com This can reveal how the compound perturbs specific biological pathways and networks, connecting the initial drug-target interaction to the ultimate cellular phenotype. researchgate.net For example, integrating transcriptomic and proteomic data can show how changes in gene expression translate to functional changes at the protein level. nih.gov

Biomarker Discovery : Analyzing multi-omics data from models that are sensitive versus resistant to the compound can help identify predictive biomarkers. These biomarkers could one day be used to select patient populations most likely to benefit from the drug.

Omics TechnologyLevel of Biological InformationApplication in Studying this compound
Genomics DNA sequence, mutations, copy number variations. nih.govIdentify genetic features (e.g., mutations in the target pathway) that confer sensitivity or resistance to the compound.
Transcriptomics Gene expression (mRNA levels). mdpi.comReveal which genes and signaling pathways are up- or down-regulated upon treatment, providing clues to the mechanism of action.
Proteomics Protein expression, post-translational modifications, and interactions. mdpi.comDirectly observe changes in the levels and states of proteins, including the drug's target(s) and downstream effectors.
Metabolomics Levels of small molecule metabolites. nih.govUncover shifts in cellular metabolism resulting from the compound's activity, which can be a key part of its overall effect.
Epigenomics Modifications to DNA and histones that regulate gene expression. mdpi.comDetermine if the compound's long-term effects involve altering the epigenetic landscape of the cell.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

The predictive power of preclinical research heavily depends on the quality of the models used. Traditional 2D cell cultures and standard animal models often fail to capture the complexity of human diseases, contributing to high failure rates in clinical trials. researchgate.netnih.gov To gain a more accurate understanding of the potential of this compound, it is imperative to use advanced preclinical models that better recapitulate human physiology and pathology.

Future mechanistic and efficacy studies should incorporate:

3D In Vitro Models : Three-dimensional culture systems, such as spheroids and organoids, more closely mimic the cellular architecture, cell-cell interactions, and nutrient gradients of native tissues. researchgate.net For oncology, tumor organoids derived directly from patients can be used to test the efficacy of this compound in a personalized context.

Co-culture Systems : Many diseases involve complex interactions between different cell types. Co-culture models, for example, combining cancer cells with immune cells and fibroblasts, can be used to study the compound's effect on the tumor microenvironment. researchgate.net

Patient-Derived Xenografts (PDX) : PDX models, created by implanting human tumor tissue into immunodeficient mice, maintain the heterogeneity and genetic characteristics of the original tumor. nih.gov These models are considered a gold standard for in vivo testing of anti-cancer agents.

Humanized Mouse Models : For studying immuno-oncology agents or other compounds that interact with the human immune system, mice can be engrafted with human immune cells or have specific mouse genes replaced with their human counterparts. genoway.com

Preclinical ModelKey FeaturesApplication for this compound Research
2D Cell Culture Cells grown in a monolayer on a flat surface. nih.govHigh-throughput screening for initial assessment of bioactivity and cytotoxicity.
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue architecture. researchgate.netAssessing drug penetration, efficacy, and mechanism in a more physiologically relevant in vitro context.
Co-Culture Models Two or more different cell types grown together. researchgate.netInvestigating the compound's effects on cell-cell interactions, such as between tumor cells and immune cells.
Patient-Derived Xenografts (PDX) Implantation of patient tumor fragments into immunodeficient mice. nih.govEvaluating anti-tumor efficacy in a model that preserves the heterogeneity of the original human tumor.
Humanized Mice Mice with a reconstituted human immune system or humanized genes. genoway.comTesting the compound's interaction with human-specific targets or the human immune system in an in vivo setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.